molecular formula C10H19NO3 B1373870 tert-butyl N-(2-ethoxycyclopropyl)carbamate CAS No. 1803606-62-3

tert-butyl N-(2-ethoxycyclopropyl)carbamate

Cat. No.: B1373870
CAS No.: 1803606-62-3
M. Wt: 201.26 g/mol
InChI Key: VUQIACBOMWDEML-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-ethoxycyclopropyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxy group attached to a cyclopropyl ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethoxycyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethoxycyclopropylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-ethoxycyclopropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-ethoxycyclopropyl)carbamate is unique due to the presence of the ethoxycyclopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry, offering different reaction pathways compared to its analogs .

Properties

IUPAC Name

tert-butyl N-(2-ethoxycyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-13-8-6-7(8)11-9(12)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQIACBOMWDEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171450
Record name Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-62-3
Record name Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803606-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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